1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone
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Overview
Description
1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone is a chemical compound with the molecular formula C7H11N3O It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 5-amino-1,3-dimethylpyrazole with acetylating agents under controlled conditions. One common method includes the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and solvents that can be easily recycled is also considered to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole compounds.
Scientific Research Applications
1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
5-Amino-1,3-dimethylpyrazole: A precursor in the synthesis of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone.
1,3-Dimethyl-1H-pyrazol-5-amine: Another pyrazole derivative with similar structural features.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(5-amino-1,3-dimethylpyrazol-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-4-6(5(2)11)7(8)10(3)9-4/h8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAUYDVLRRJHKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)C)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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